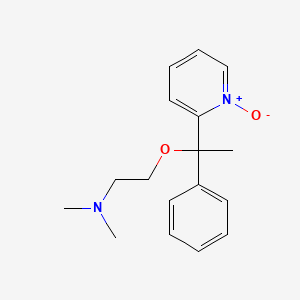

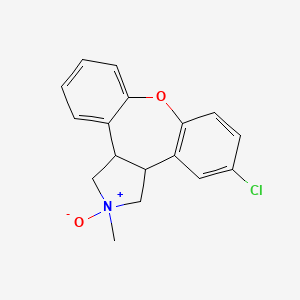

ドキシラミン N-オキシド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A metabolite of Doxylamine.

科学的研究の応用

生化学と薬理学

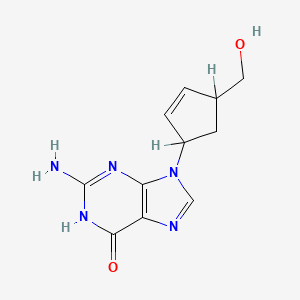

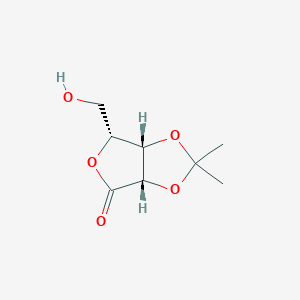

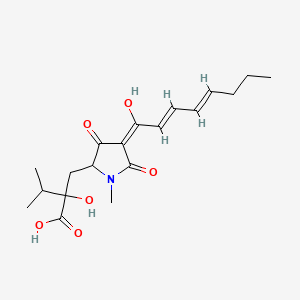

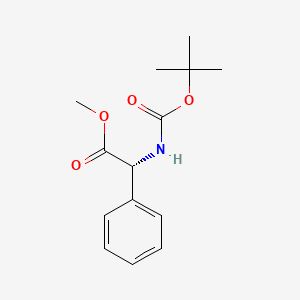

ドキシラミン N-オキシドは、さまざまな生化学的および薬理学的プロセスに関与しています {svg_1}. これは、薬物の N-酸化の研究において関心の対象となっています。N-酸化は、体内の薬物の生化学的変換を伴います {svg_2}.

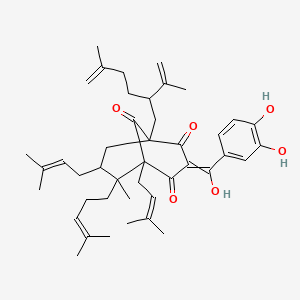

毒性学

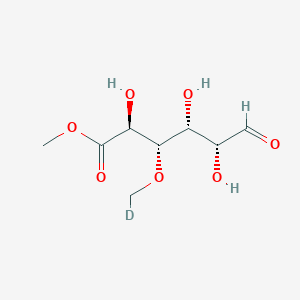

この化合物は、毒性学の分野でも研究されています {svg_3}. その毒性学的特性を理解することで、その安全性プロファイルと潜在的な副作用を予測することができます {svg_4}.

分析化学

ドキシラミン N-オキシドは、分析化学において標準物質として使用されています {svg_5}. 特に、イオン交換クロマトグラフィー (IC) アプリケーションで使用されており、これは環境分析または食品分析と品質管理に適用されます {svg_6}.

酵素学

この化合物は、フラビン含有モノオキシゲナーゼなどのさまざまな酵素の基質です {svg_7}. その酵素反応を研究することで、これらの酵素のメカニズムに関する洞察を得ることができます {svg_8}.

薬理遺伝学

ドキシラミン N-オキシドは、薬理遺伝学において関心の対象となっています {svg_9}。薬理遺伝学は、遺伝的変異が薬物に対する体の反応にどのように影響するかを研究しています {svg_10}.

微生物代謝

この化合物は、微生物代謝の文脈でも研究されています {svg_11}. 微生物はドキシラミン N-オキシドを代謝することができ、このプロセスを理解することは、生物修復と薬物代謝に影響を与える可能性があります {svg_12}.

特性

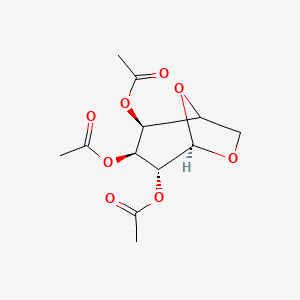

| { "Design of the Synthesis Pathway": "The synthesis of Doxylamine N-Oxide can be achieved through the oxidation of Doxylamine using a suitable oxidizing agent.", "Starting Materials": [ "Doxylamine", "Oxidizing agent (e.g. hydrogen peroxide, peracetic acid, m-chloroperbenzoic acid)" ], "Reaction": [ "Doxylamine is dissolved in a suitable solvent (e.g. methanol, ethanol, acetonitrile)", "The oxidizing agent is added to the solution slowly with stirring at a temperature of 0-5°C", "The reaction mixture is allowed to stir for a suitable period of time (e.g. 2-4 hours) at the same temperature", "The reaction is quenched by adding a suitable quenching agent (e.g. sodium bisulfite, sodium thiosulfate)", "The mixture is filtered to remove any solid impurities", "The filtrate is concentrated under reduced pressure to obtain the crude product", "The crude product is purified by recrystallization or column chromatography using a suitable solvent system (e.g. methanol-chloroform)" ] } | |

CAS番号 |

97143-65-2 |

分子式 |

C17H22N2O2 |

分子量 |

286.37 g/mol |

IUPAC名 |

N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine oxide |

InChI |

InChI=1S/C17H22N2O2/c1-17(15-9-5-4-6-10-15,16-11-7-8-12-18-16)21-14-13-19(2,3)20/h4-12H,13-14H2,1-3H3 |

InChIキー |

SSGKPGKMFJONCR-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])OCCN(C)C |

正規SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCC[N+](C)(C)[O-] |

同義語 |

N,N-Dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine N-Oxide; |

製品の起源 |

United States |

Q1: What are the major metabolic pathways of doxylamine in primates?

A1: Research using rhesus monkeys [] identified four primary metabolic pathways for doxylamine:

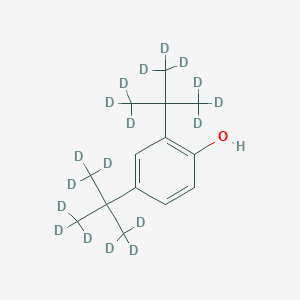

Q2: How does the metabolism of doxylamine differ between rats and primates?

A2: While both species exhibit N-oxidation, N-demethylation, and side-chain cleavage, a key difference lies in the presence of ring-hydroxylated metabolites in rats [], which were not identified in rhesus monkeys []. This highlights potential species-specific variations in doxylamine metabolism.

Q3: What analytical techniques are most commonly used to identify and characterize doxylamine and its metabolites?

A3: A combination of techniques is employed, with a strong emphasis on mass spectrometry (MS) approaches. Key methods include:

- Chemical ionization mass spectrometry: Utilized with methane or ammonia as reagent gases for the identification of doxylamine and its metabolites [].

- Thermospray mass spectrometry (TSP/MS) and tandem mass spectrometry (TSP/MS/MS): Provide structural information and fragmentation patterns for doxylamine, doxylamine N-oxide, and other metabolites [].

- High-performance liquid chromatography (HPLC): Used in conjunction with MS for the separation and identification of doxylamine and its metabolites in biological samples [, ].

- Chemical derivatization techniques: Employed to modify doxylamine and its metabolites to facilitate their detection and identification by MS [, ].

Q4: Does doxylamine get incorporated into human hair, and if so, can cosmetic treatments affect its detection?

A4: Research has shown that both doxylamine and its metabolite, doxylamine N-oxide, are incorporated into human hair []. Interestingly, the application of a permanent oxidative hair dye was found to increase the concentration of doxylamine N-oxide detected in hair, while decreasing the concentration of doxylamine itself []. This finding highlights the potential impact of cosmetic treatments on drug analysis in hair samples.

Q5: What is the role of in vitro models in studying doxylamine metabolism?

A5: In vitro models, such as isolated rat hepatocytes [], provide valuable tools for investigating the metabolic pathways of doxylamine. Incubation of doxylamine with rat hepatocytes generated several metabolites observed in vivo, confirming the role of hepatic metabolism in the drug's elimination []. Furthermore, studies using human and rat intestinal microflora demonstrated that anaerobic bacteria were unable to degrade doxylamine [], suggesting a limited role for gut bacteria in its metabolism.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1146987.png)